(R)-1-(2-Ethoxyphenyl)pentan-1-amine
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Overview
Description
®-1-(2-Ethoxyphenyl)pentan-1-amine is an organic compound that belongs to the class of amines It features an ethoxy group attached to a phenyl ring, which is further connected to a pentan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Ethoxyphenyl)pentan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-ethoxybenzene and pentan-1-amine.
Reaction Conditions: The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization, distillation, or chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2-Ethoxyphenyl)pentan-1-amine may involve large-scale reactors, continuous flow processes, and automated systems to ensure high yield and purity. The process may also include quality control measures to monitor the consistency and quality of the product.
Chemical Reactions Analysis
Types of Reactions
®-1-(2-Ethoxyphenyl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The ethoxy group or the amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may serve as a ligand in biochemical studies or as a precursor for biologically active molecules.
Medicine: It could be explored for its pharmacological properties and potential therapeutic uses.
Industry: The compound might find applications in the production of specialty chemicals, polymers, or materials with specific properties.
Mechanism of Action
The mechanism of action of ®-1-(2-Ethoxyphenyl)pentan-1-amine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The specific pathways and targets depend on the context of its use, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
®-1-(2-Methoxyphenyl)pentan-1-amine: Similar structure with a methoxy group instead of an ethoxy group.
®-1-(2-Propoxyphenyl)pentan-1-amine: Contains a propoxy group instead of an ethoxy group.
®-1-(2-Butoxyphenyl)pentan-1-amine: Features a butoxy group in place of the ethoxy group.
Properties
Molecular Formula |
C13H21NO |
---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
(1R)-1-(2-ethoxyphenyl)pentan-1-amine |
InChI |
InChI=1S/C13H21NO/c1-3-5-9-12(14)11-8-6-7-10-13(11)15-4-2/h6-8,10,12H,3-5,9,14H2,1-2H3/t12-/m1/s1 |
InChI Key |
UTFLDMMMFASICV-GFCCVEGCSA-N |
Isomeric SMILES |
CCCC[C@H](C1=CC=CC=C1OCC)N |
Canonical SMILES |
CCCCC(C1=CC=CC=C1OCC)N |
Origin of Product |
United States |
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